molecular formula C21H17NO B1581438 2-[(4-Methoxybenzylidene)amino]fluorene CAS No. 5424-78-2

2-[(4-Methoxybenzylidene)amino]fluorene

Cat. No.: B1581438
CAS No.: 5424-78-2
M. Wt: 299.4 g/mol
InChI Key: AFAJHWLHSQIELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxybenzylidene)amino]fluorene (CAS: 5424-78-2) is a Schiff base compound with the molecular formula C21H17NO and a molecular weight of 299.37 g/mol . It features a fluorene backbone substituted with a 4-methoxybenzylidene amino group. The compound is commercially available with purities exceeding 98% and is utilized as a liquid crystal (LC) building block due to its rigid aromatic structure . Despite its applications in materials science, key physical properties such as melting point, density, and solubility remain undetermined .

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-23-19-9-6-15(7-10-19)14-22-18-8-11-21-17(13-18)12-16-4-2-3-5-20(16)21/h2-11,13-14H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAJHWLHSQIELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279329
Record name (E)-N-(9H-Fluoren-2-yl)-1-(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-78-2
Record name 5424-78-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-N-(9H-Fluoren-2-yl)-1-(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-P-ANISYLIDENEAMINO)-FLUORENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzylidene)amino]fluorene typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-aminofluorene . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzylidene)amino]fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-[(4-Methoxybenzylidene)amino]fluorene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzylidene)amino]fluorene is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones

(a) 2-[(E)-(4-Methoxybenzylidene)amino]phenol (C14H13NO2, MW: 227.26 g/mol)

This compound replaces the fluorene moiety with a phenol group. It exhibits corrosion inhibition properties in acidic media, with efficiency increasing with concentration (up to 85% at 303 K) . Computational studies (DFT, molecular dynamics) suggest strong adsorption on metal surfaces via the methoxy and imine groups . Unlike the fluorene derivative, its smaller aromatic system may limit thermal stability in LC applications.

(b) 4-{2-[2-(4-Methoxybenzylidene)hydrazine-1-carbonyl]...benzenesulfonamide

This benzenesulfonamide derivative incorporates a hydrazine-carbonyl linker and a 4-methoxybenzylidene group. It acts as a carbonic anhydrase inhibitor (melting point: 168–169°C), highlighting the role of the methoxybenzylidene moiety in enzyme binding . The fluorene analogue’s larger hydrophobic core may enhance membrane permeability but reduce solubility.

(c) 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine

A thiadiazole-based analogue with dual substituents (4-fluoro and 4-methoxy). X-ray crystallography reveals a planar structure stabilized by π-π stacking, a feature absent in the fluorene compound due to steric hindrance .

Functional Analogues in Materials Science

(a) Liquid Crystal Building Blocks

The fluorene derivative is classified as an LC material , similar to 4-methoxycinnamic acid (TOK-M0576) and 6-hydroxy-2-naphthoic acid (TOK-H0612) . However, its extended conjugation and rigid backbone likely result in higher mesophase stability compared to smaller aromatic LC precursors.

(b) Heterocyclic Derivatives

Compounds like 4-hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () incorporate pyrazole and thiazole rings.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Application/Property Notable Features
2-[(4-Methoxybenzylidene)amino]fluorene C21H17NO 299.37 Liquid crystal building block High rigidity; undetermined MP
2-[(E)-(4-Methoxybenzylidene)amino]phenol C14H13NO2 227.26 Corrosion inhibitor DFT-supported adsorption
4-Methoxycinnamic acid C10H10O3 178.19 LC precursor Lower thermal stability
Carbonic Anhydrase Inhibitor (14a) C23H21N5O5S 487.50 Enzyme inhibition MP: 168–169°C

Biological Activity

Overview

2-[(4-Methoxybenzylidene)amino]fluorene is an organic compound with the molecular formula C21H17NOC_{21}H_{17}NO and a molecular weight of 299.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound is synthesized through the condensation reaction of 4-methoxybenzaldehyde and 2-aminofluorene, which forms a Schiff base structure that is often associated with various biological effects.

The synthesis of this compound typically involves:

  • Reagents : 4-methoxybenzaldehyde and 2-aminofluorene.
  • Reaction Conditions : The reaction is usually conducted under mild acidic or neutral conditions to promote condensation without excessive side reactions.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular processes. The specific mechanisms through which it exerts its effects may include:

  • Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by inducing apoptosis.
  • Antimicrobial Activity : It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives containing an azomethine moiety have shown high activity against multidrug-resistant strains such as Staphylococcus aureus (including MRSA) and various Candida species .

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Schiff Base Derivative AE. coliTBD
Schiff Base Derivative B*Candida albicansTBD

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, showing promising results in inhibiting cell viability at certain concentrations.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Remarks
MDA-MB-231>100Low toxicity against normal cells
PC3>100Effective at higher concentrations

Case Studies

  • Study on Antimicrobial Efficacy :
    A study reported that derivatives of Schiff bases similar to this compound exhibited significant antibacterial activity, outperforming standard antibiotics like ciprofloxacin against resistant strains .
  • Evaluation of Anticancer Properties :
    Another research focused on the cytotoxicity of compounds related to this fluorene derivative, revealing that they could effectively induce apoptosis in cancer cells while maintaining low toxicity to normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methoxybenzylidene)amino]fluorene
Reactant of Route 2
Reactant of Route 2
2-[(4-Methoxybenzylidene)amino]fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.